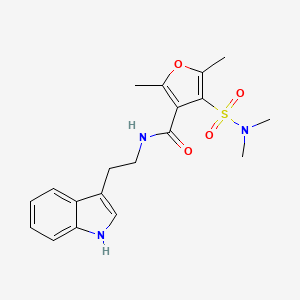
N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Research has been conducted on the synthesis of complex indole and furan derivatives, illustrating the compound's utility in creating diverse molecular architectures. For instance, Grinev et al. (1977) demonstrated the formation of furo[2,3-f]- and furo[3,2-e]indole derivatives through a reaction involving dimethylformamide and phosphorus oxychloride, showcasing the compound's role in generating novel heterocyclic compounds with potential pharmacological applications (Grinev, A., Chizhov, A., & Vlasova, T., 1977).
Potential Medicinal Chemistry Applications
The compound's derivatives have been explored for their biological activity. Khurana et al. (2014) investigated the chemical functionalities of indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1), indicating the compound's relevance in developing novel therapeutic agents targeting the endocannabinoid system (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., & Lu, D., 2014).
Luminescence and Thermostability Studies
Carboxylate-assisted acylamide metal–organic frameworks incorporating similar structural motifs have been synthesized and characterized for their thermostability and luminescence, highlighting the compound's potential in materials science and engineering (Sun, G.-m., Huang, H.-x., Tian, X.-z., Song, Y.-m., Zhu, Y., Yuan, Z.-j., Xu, W.-y., Luo, M., Liu, S.-j., Feng, X.-f., & Luo, F., 2012).
Anticancer Activity
Research on carboxamide derivatives, such as Sunitinib, has utilized density functional theory (DFT) and molecular docking to explore their potential anticancer activity, further emphasizing the compound's importance in the development of new oncological treatments (Al‐Otaibi, J. S., Mary, Y. S., Mary, Y. S., & Aayisha, S., 2022).
Drug Design and Molecular Docking
Indolylarylsulfones, which share structural similarities, have been examined for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, showcasing the compound's utility in antiviral drug design. This research emphasizes the importance of cyclic substituents at indole-2-carboxamide for enhancing antiviral potency (La Regina, G., Coluccia, A., Brancale, A., Piscitelli, F., Gatti, V., Maga, G., Samuele, A., Pannecouque, C., Schols, D., Balzarini, J., Novellino, E., & Silvestri, R., 2011).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-17(18(13(2)26-12)27(24,25)22(3)4)19(23)20-10-9-14-11-21-16-8-6-5-7-15(14)16/h5-8,11,21H,9-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHRTSYHNDSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
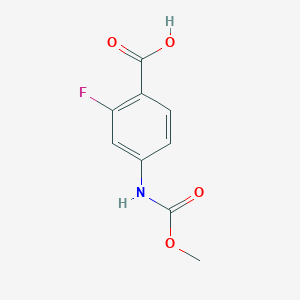
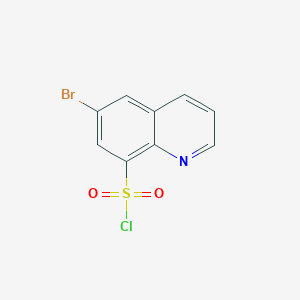
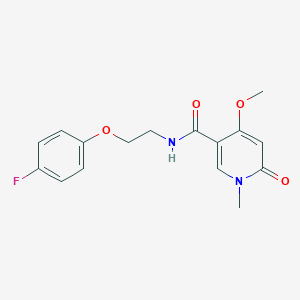
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
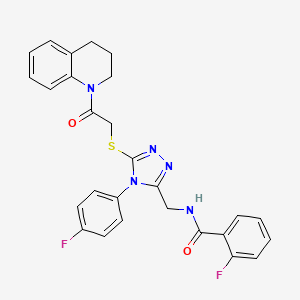
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

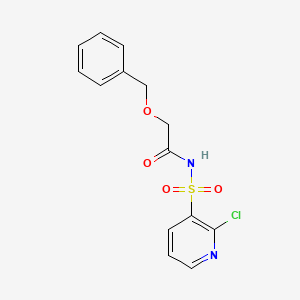
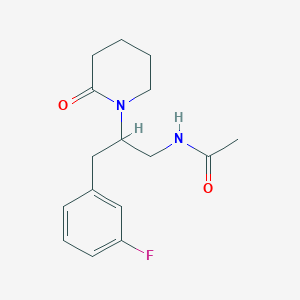
![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)